molecular formula C22H20ClN3O5 B2578432 Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-70-3

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2578432
CAS RN: 899975-70-3
M. Wt: 441.87
InChI Key: PEOADXGTLDTGQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of similar compounds is often related to their ability to act as both nucleophiles and electrophiles . This allows them to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups .

Scientific Research Applications

Antimicrobial Activity

This compound exhibits potential as an antimicrobial agent. Derivatives of similar structures have been shown to possess significant activity against various bacterial species. For instance, thiophene derivatives, which share a common structural motif with our compound of interest, have demonstrated effectiveness against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that our compound could be synthesized into derivatives that target specific microbial strains, contributing to the development of new antibiotics.

Antifungal Applications

The structural analogs of the compound have shown promising antifungal properties. Compounds with a thiophene ring have been effective against fungal species such as Aspergillus fumigatus and Syncephalastrum racemosum . This indicates that our compound could be modified to enhance its antifungal activity, potentially leading to new treatments for fungal infections.

Enaminone Reactivity for Heterocyclic Synthesis

Enaminones, a class of compounds related to our compound, are valuable precursors in synthesizing heterocyclic compounds with pharmacological characteristics . The dual nucleophilic and electrophilic sites of enaminones allow for versatile reactions, suggesting that our compound could serve as a starting point for synthesizing a variety of biologically active heterocycles.

Pharmacological Characteristics of Thiophene Derivatives

Thiophene derivatives, which are structurally related to our compound, have a wide range of therapeutic applications. They have been used as agents for diabetes mellitus, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor treatments . This broad spectrum of activity implies that our compound could be a key intermediate in developing new drugs with these pharmacological effects.

Synthesis of Triazole Hybrids

Triazole hybrids, which can be synthesized from compounds similar to our subject compound, have shown a wide range of antimicrobial activities . The presence of amine-ester functionality in these hybrids contributes to their potency, suggesting that our compound could be used to create new triazole-based antimicrobials with enhanced efficacy.

Neuroprotective Properties

Compounds with a triazole moiety, akin to the structure of our compound, have displayed neuroprotective properties . They have shown high cell viability against oxidative stress-induced cell death, indicating that our compound could be explored for its potential neuroprotective effects, which might lead to treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some similar compounds have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling these compounds .

Future Directions

Research into similar compounds continues to be an active area of study, with potential applications in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOADXGTLDTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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